5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione
Overview
Description
ACEA-1031 is a small molecule drug that acts as a potent competitive antagonist at N-methyl-D-aspartate (NMDA) receptor glycine sites. It was initially developed by Acea Pharmaceuticals, Inc. for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases .
Preparation Methods
The synthesis of ACEA-1031 involves the preparation of quinoxalinediones. Specifically, ACEA-1031 is identified as 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione . The synthetic route typically involves the nitration and bromination of quinoxalinedione precursors under controlled conditions. The reaction conditions include the use of nitric acid for nitration and bromine for bromination, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
ACEA-1031 undergoes several types of chemical reactions, including:
Oxidation: ACEA-1031 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert ACEA-1031 into its reduced forms, which may exhibit different pharmacological properties.
Substitution: Substitution reactions involving ACEA-1031 can lead to the formation of various substituted derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: ACEA-1031 serves as a valuable tool for studying NMDA receptor function and modulation.
Biology: In biological research, ACEA-1031 is used to explore the role of NMDA receptors in various physiological and pathological processes.
Medicine: ACEA-1031 has shown therapeutic potential as a neuroprotectant, analgesic, and anticonvulsant. .
Mechanism of Action
ACEA-1031 exerts its effects by competitively antagonizing NMDA receptor glycine sites. By binding to these sites, ACEA-1031 inhibits the activation of NMDA receptors, which are involved in excitatory neurotransmission in the central nervous system. This inhibition can lead to neuroprotective, analgesic, and anticonvulsant effects . The molecular targets of ACEA-1031 include various subunits of the NMDA receptor, and its action involves blocking the receptor’s response to glutamate and glycine .
Comparison with Similar Compounds
ACEA-1031 is part of a series of quinoxalinediones that act as NMDA receptor antagonists. Similar compounds include ACEA-1021 and ACEA-1328, which also target NMDA receptor glycine sites . Compared to these compounds, ACEA-1031 exhibits unique properties in terms of its affinity and selectivity for different NMDA receptor subunits. For example, ACEA-1031 has been shown to have varying IC50 values depending on the subunit composition of the NMDA receptor, highlighting its distinct pharmacological profile .
Similar compounds include:
ACEA-1021: Another quinoxalinedione with high affinity for NMDA receptor glycine sites.
ACEA-1328: A related compound with similar antagonistic properties at NMDA receptors.
ACEA-1031’s uniqueness lies in its specific binding affinities and its potential therapeutic applications in neuroprotection, analgesia, and anticonvulsant therapy .
Properties
Molecular Formula |
C8H3Br2N3O4 |
---|---|
Molecular Weight |
364.93 g/mol |
IUPAC Name |
6,7-dibromo-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H3Br2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15) |
InChI Key |
HPDZNXVZXICVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)[N+](=O)[O-])NC(=O)C(=O)N2 |
Synonyms |
6,7-dibromo-5-nitro-2,3-quinoxalinedione ACEA 1031 ACEA-1031 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.